m-PEG4-SH: An In-depth Technical Guide for Researchers and Drug Development Professionals
m-PEG4-SH: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Methoxypolyethylene glycol-thiol, specifically the 4-unit derivative m-PEG4-SH, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology. Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, and a terminal thiol group that serves as a versatile handle for covalent modification. This guide provides a comprehensive overview of the core properties, experimental applications, and characterization of m-PEG4-SH and its conjugates, tailored for researchers, scientists, and drug development professionals.
Core Properties and Specifications of m-PEG4-SH
m-PEG4-SH is a monodisperse compound, meaning it has a precise and uniform molecular weight, which is critical for the synthesis of well-defined bioconjugates.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol |
| Synonyms | m-PEG4-thiol, Methoxy-PEG4-mercapto, 2,5,8,11-Tetraoxatridecane-13-thiol |
| CAS Number | 52190-55-3 |
| Molecular Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% or ≥97% |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents |
| Storage Conditions | Store at -20°C to -5°C, protect from light and moisture, and keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[2][3] |
Reactivity and Stability
The utility of m-PEG4-SH is primarily derived from the reactivity of its terminal thiol group. Thiols are nucleophilic and can participate in several chemoselective ligation reactions.
Reactivity:
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Thiol-Maleimide Michael Addition: The most common application of m-PEG4-SH is its reaction with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.
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Thiol-Disulfide Exchange: The thiol group can react with pyridyl disulfides (like in OPSS-activated molecules) to form a disulfide bond, which can be cleaved under reducing conditions.
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Thiol-Ene Reaction: In the presence of a photoinitiator, thiols can react with alkenes (e.g., vinyl sulfones) via a radical-mediated addition.
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Metal Surface Binding: The thiol group forms strong dative bonds with the surfaces of noble metals, most notably gold, making it ideal for the functionalization of nanoparticles and biosensors.
While specific quantitative stability data for m-PEG4-SH is not extensively published, general principles for PEG and thiol-containing molecules apply. The primary degradation pathway is the oxidation of the thiol group to form a disulfide-linked dimer, which can be minimized by storing under an inert atmosphere and at low temperatures. PEG chains themselves can undergo auto-oxidation, a process accelerated by heat, light, and the presence of oxygen.[4]
Experimental Protocols
This section provides detailed methodologies for the key applications of m-PEG4-SH.
Protein Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of m-PEG4-SH to a protein that has been functionalized with a maleimide (B117702) group.
Materials:
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Maleimide-activated protein
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m-PEG4-SH
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
Procedure:
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Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines and thiols.
-
Prepare m-PEG4-SH Stock Solution: Immediately before use, dissolve m-PEG4-SH in DMF or DMSO to a concentration of 10-20 mg/mL.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG4-SH stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted m-PEG4-SH using a desalting column equilibrated with a suitable storage buffer.
Caption: Workflow for protein conjugation with m-PEG4-SH.
Gold Nanoparticle Functionalization
This protocol outlines the steps for coating gold nanoparticles with m-PEG4-SH to create a stable, hydrophilic surface.
Materials:
-
Gold nanoparticle solution (e.g., 5 nM)
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m-PEG4-SH
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Prepare m-PEG4-SH Solution: Prepare a solution of m-PEG4-SH in the phosphate buffer at a concentration that provides a large molar excess relative to the surface area of the gold nanoparticles.
-
Functionalization Reaction: Add the m-PEG4-SH solution to the gold nanoparticle solution with vigorous stirring.
-
Incubation: Allow the mixture to react overnight at room temperature with continuous stirring to ensure the formation of a self-assembled monolayer.
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Purification: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess m-PEG4-SH.
-
Washing: Resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and resuspension steps at least three times to remove any non-covalently bound m-PEG4-SH.
-
Final Product: Resuspend the final washed pellet in the desired buffer for storage or further use.
Caption: Workflow for gold nanoparticle functionalization.
PROTAC Synthesis
m-PEG4-SH is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][5] This protocol provides a general strategy for synthesizing a PROTAC using a sequential conjugation approach.
Materials:
-
Warhead (POI ligand) with a reactive handle (e.g., an alkyl halide)
-
E3 ligase ligand with a reactive handle (e.g., a maleimide)
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m-PEG4-SH
-
Suitable anhydrous solvents (e.g., DMF, DCM)
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Base (e.g., DIPEA, Et3N)
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Purification system (e.g., preparative HPLC)
Procedure:
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Step 1: Conjugation of m-PEG4-SH to the Warhead:
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Dissolve the warhead in an anhydrous solvent.
-
Add m-PEG4-SH (1.0-1.2 equivalents) and a suitable base (2-3 equivalents).
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the warhead-PEG-SH intermediate by preparative HPLC.
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-
Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand:
-
Dissolve the purified warhead-PEG-SH intermediate and the maleimide-functionalized E3 ligase ligand (1.0-1.2 equivalents) in a suitable buffer (e.g., PBS, pH 7.2).
-
Stir the reaction at room temperature until the thiol-maleimide reaction is complete, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
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Caption: General workflow for PROTAC synthesis.
Characterization of m-PEG4-SH Conjugates
Thorough characterization is essential to confirm successful conjugation and to determine the purity of the final product.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: Reversed-phase HPLC (RP-HPLC) can separate the PEGylated product from the unconjugated starting materials. Size-Exclusion Chromatography (SEC-HPLC): Useful for separating conjugates based on size and identifying aggregation. |
| Mass Spectrometry (MS) | Confirmation of Conjugation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can confirm the molecular weight of the conjugate, showing an increase corresponding to the mass of the attached m-PEG4-SH. For larger conjugates, deconvolution of the charge state envelope is necessary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: 1H NMR can be used to confirm the presence of the PEG backbone (characteristic peaks around 3.6 ppm) and the successful modification of the thiol group, which results in a shift of the adjacent methylene (B1212753) protons. |
| UV-Vis Spectroscopy | Quantification of Conjugation: If the molecule being conjugated has a distinct UV-Vis absorbance, the concentration of the final product can be determined. For gold nanoparticles, the surface plasmon resonance peak will shift upon successful functionalization. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Protein Conjugation Analysis: For protein conjugates, SDS-PAGE will show a shift in the molecular weight of the protein band corresponding to the attached PEG chain. This can also be used to estimate the degree of PEGylation (mono-, di-, etc.). |
Application in Signaling Pathway Research
While m-PEG4-SH is not a signaling molecule itself, it is a critical tool for delivering bioactive molecules to study and manipulate signaling pathways. For example, a small molecule inhibitor of a specific kinase in a signaling pathway can be conjugated to a cell-penetrating peptide or a targeting ligand using an m-PEG4-SH linker. The PEG component can improve the solubility and pharmacokinetic properties of the inhibitor, allowing for more effective delivery to its intracellular target.
Consider a hypothetical study targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer. A researcher could synthesize a conjugate where a PI3K inhibitor is linked to a targeting moiety that binds to a receptor overexpressed on cancer cells.
Caption: PI3K/Akt pathway modulation via a targeted inhibitor.
Conclusion
m-PEG4-SH is a versatile and powerful tool for researchers in drug development and various fields of life sciences. Its well-defined structure, hydrophilicity, and reactive thiol group enable the precise construction of a wide range of bioconjugates with improved properties. By understanding its core characteristics and employing the detailed protocols provided in this guide, scientists can effectively leverage m-PEG4-SH to advance their research and therapeutic development efforts.
